Hh-Ag1.5

Smoothened receptor Radioligand binding Hedgehog pathway

Hh-Ag1.5 (also designated SAG1.5, SAG-1.5; CAS 612542-14-0) is a synthetic small-molecule agonist of the Smoothened (SMO) receptor that activates the Hedgehog (Hh) signaling pathway. It belongs to the chlorobenzothiophene carboxamide class and is a close structural derivative of SAG (SAG1.3), with two additional fluorine substitutions on the benzothiophene core.

Molecular Formula C28H26ClF2N3OS
Molecular Weight 526.0 g/mol
Cat. No. B15603299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHh-Ag1.5
Molecular FormulaC28H26ClF2N3OS
Molecular Weight526.0 g/mol
Structural Identifiers
InChIInChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3
InChIKeyRXZDWPYJFCAZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hh-Ag1.5 for Scientific Procurement: Potency, Binding Affinity, and Structural Definition


Hh-Ag1.5 (also designated SAG1.5, SAG-1.5; CAS 612542-14-0) is a synthetic small-molecule agonist of the Smoothened (SMO) receptor that activates the Hedgehog (Hh) signaling pathway [1]. It belongs to the chlorobenzothiophene carboxamide class and is a close structural derivative of SAG (SAG1.3), with two additional fluorine substitutions on the benzothiophene core. Hh-Ag1.5 binds SMO with a high-affinity Ki of 0.5 nM and a low-affinity Ki of 2.3 nM, and activates Hh pathway transcription with an EC50 of approximately 1 nM . A high-resolution crystal structure of the human SMO–SAG1.5 complex (PDB 4QIN, 2.6 Å) has been solved, providing atomic-level detail of the agonist-bound active-state conformation [2].

Why Hh-Ag1.5 Cannot Be Substituted by Generic SMO Agonists: Potency, Selectivity, and Structural Activation Mode


SMO agonists are not functionally interchangeable. The chlorobenzothiophene scaffold of Hh-Ag1.5 delivers a unique combination of sub-nanomolar binding affinity, exceptional cell-based potency, and a structurally resolved activation mechanism that distinguishes it from other in-class agonists such as SAG (SAG1.3) and purmorphamine [1]. Substituting a generic SMO agonist without verifying these parameters risks under-activation of the pathway, inconsistent stem cell reprogramming outcomes, and misinterpretation of pharmacological effects. The quantitative evidence below demonstrates that Hh-Ag1.5 occupies a differentiated position in the SMO agonist landscape based on direct, side-by-side biochemical and cell-based comparisons [2].

Hh-Ag1.5 Comparative Performance Data: Binding Affinity, Cellular Potency, Structural Mechanism, and In Vivo Efficacy


Hh-Ag1.5 vs. SAG1.3 and Purmorphamine: SMO Binding Affinity (Ki) Determined by Radioligand Competition

In head-to-head radioligand competition binding assays using membranes from SMO-overexpressing cells, Hh-Ag1.5 (SAG1.5) demonstrates approximately 2-fold higher high-affinity binding (Ki = 0.5 nM) compared to its parent compound SAG1.3 (Ki = 1.0 nM) when competed against [³H]SAG-1.3, and similarly superior low-affinity binding (Ki = 2.3 nM vs. 3.7 nM) when competed against [³H]Cyclopamine [1]. Purmorphamine, by contrast, shows negligible binding in both assays (Ki >10,000 nM), representing a >20,000-fold affinity deficit relative to Hh-Ag1.5 [1].

Smoothened receptor Radioligand binding Hedgehog pathway

Hh-Ag1.5 vs. SAG1.3 and Purmorphamine: Cell-Based Functional Potency (β-Lactamase Reporter Gene Assay)

In a Gli-responsive β-lactamase reporter gene assay performed in a uniform cellular background, Hh-Ag1.5 (SAG1.5) activates Hh pathway transcription with an XC50 of 0.39 ± 0.16 nM, compared to 7.1 ± 2.9 nM for SAG1.3 — an 18-fold greater potency [1]. Purmorphamine requires 810 ± 250 nM to achieve the same effect, corresponding to a >2,000-fold deficit versus Hh-Ag1.5 [1]. This cell-based potency rank order (SAG1.5 >> SAG1.3 >> Purmorphamine) mirrors the binding affinity data, confirming that the enhanced target engagement of Hh-Ag1.5 translates directly into superior functional pathway activation.

Gli transcription Reporter gene assay Cellular pharmacology

Hh-Ag1.5 vs. Purmorphamine: Whole-Cell BODIPY-Cyclopamine Binding Competition

In a whole-cell binding assay using fluorescent BODIPY-cyclopamine as a probe, Hh-Ag1.5 displaces the probe with an IC50 of 11 ± 3.2 nM, while purmorphamine requires 3,300 ± 900 nM to achieve the same level of competition — a 300-fold difference [1]. SAG1.3 yields a comparable IC50 of 13 ± 4.5 nM, indicating that within the chlorobenzothiophene series, Hh-Ag1.5 maintains a modest but consistent advantage [1]. The profound difference between Hh-Ag1.5 and purmorphamine in a whole-cell context confirms that the binding affinity deficit of purmorphamine persists in an intact cellular environment, not merely in isolated membranes.

Whole-cell binding Fluorescent ligand Target engagement

Hh-Ag1.5 vs. SMO Antagonists: Agonist-Specific Conformational Rearrangement of the SMO Binding Pocket

The 2.6 Å crystal structure of the human SMO–SAG1.5 complex (PDB 4QIN) reveals a binding mode and receptor conformation distinct from all antagonist-bound SMO structures [1]. SAG1.5 binding induces a specific ionic interaction between its positively charged methylamino group and residue D473⁶·⁵⁴ᶠ, concomitant with a movement of E518⁷·³⁸ᶠ away from D473⁶·⁵⁴ᶠ and a repositioning of R400⁵·⁴³ᶠ to form a hydrogen bond with Q477 on extracellular loop 3 [1]. This triad rearrangement (R400/D473/E518) represents a pharmacologically unique activation switch that is not observed with antagonists SANT1, Anta XV, LY2940680, or cyclopamine [1]. While analogous structural data for SAG1.3–SMO are not available at comparable resolution, the two additional fluorine atoms of SAG1.5 are predicted to form tighter hydrophobic packing within the extracellular entrance of the binding cavity, consistent with the observed affinity gain over SAG1.3.

Crystal structure GPCR activation Conformational change

Hh-Ag1.5 In Vivo Pharmacodynamic Efficacy: Systemic Hedgehog Pathway Activation in an Aged Mouse Fracture Healing Model

Systemic administration of Hh-Ag1.5 to aged (18-month) C57BL/6 female mice with diaphyseal femur fractures resulted in a 40% increase in callus volume (p < 0.05) and a 25% increase in bone volume (BV/TV, p < 0.05) at post-operative day 21 compared to vehicle-treated controls, as quantified by microCT [1]. Furthermore, 3D microCT angiography at day 14 revealed an 85% greater vessel volume in the Hh-Ag1.5-treated group, and blinded radiographic callus healing scores were significantly higher at day 14, indicating earlier callus bridging [1]. Mechanical strength of the healed callus at day 21 was also significantly greater in the Hh-Ag1.5 group [1]. While this study compared Hh-Ag1.5 against vehicle only, it confirms that the compound's in vitro potency translates into robust in vivo target engagement and a multi-parameter therapeutic effect in a clinically relevant model of impaired tissue regeneration.

In vivo pharmacology Fracture healing Bone regeneration

Hh-Ag1.5 Application Scenarios for Research Procurement and Experimental Design


High-Sensitivity Hedgehog Pathway Activation in Reporter Gene and Phenotypic Assays

With a β-lactamase reporter XC50 of 0.39 nM — 18-fold lower than SAG1.3 — Hh-Ag1.5 is the preferred agonist for HTS and dose-response studies requiring maximal signal-to-noise at minimal compound concentration [1]. Its sub-nanomolar cell-based potency reduces the risk of solvent (DMSO) cytotoxicity and minimizes compound consumption in large-scale screening campaigns.

Stem Cell Reprogramming and Directed Differentiation Protocols

Hh-Ag1.5 has been validated in protocols for chemical reprogramming of mouse embryonic fibroblasts into neural stem cells and for differentiation of hiPSCs into skin precursor cells and spinal motor neurons . Its defined SMO binding mode and conformational activation mechanism support reproducible stem cell fate specification, particularly in chemically defined media where recombinant Shh protein is impractical or cost-prohibitive.

In Vivo Preclinical Models of Tissue Regeneration and Repair

The systemic administration of Hh-Ag1.5 in aged mice produced a 40% increase in fracture callus volume, 25% increase in bone volume, and 85% greater callus vascularity compared to vehicle, along with improved mechanical strength [2]. This demonstrated in vivo pharmacodynamic efficacy positions Hh-Ag1.5 as a tool compound for preclinical studies of Hh pathway activation in bone healing, angiogenesis, and other regenerative contexts.

Structural and Mechanistic Studies of Class F GPCR Activation

The availability of a high-resolution (2.6 Å) crystal structure of the human SMO receptor in complex with Hh-Ag1.5 (PDB 4QIN) provides a unique structural reference for studying the active-state conformation of a class F GPCR [3]. Researchers investigating the molecular pharmacology of SMO modulation, including the structural basis of agonist efficacy and chemoresistance, benefit from the atomic-level detail captured in this agonist-bound structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hh-Ag1.5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.